molecular formula C28H21BrFN5O2S B2733905 N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 389071-42-5

N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

Cat. No. B2733905
M. Wt: 590.47
InChI Key: KJBRLQZJXKCJOR-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C28H21BrFN5O2S and its molecular weight is 590.47. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatization Techniques

Research on related naphthalene derivatives focuses on the synthesis of mono- and difluoronaphthoic acids, which are key structural units in biologically active compounds. The synthesis of these acids, including their fluorinated versions, is relatively unexplored. Techniques involve electrophilic fluorination and a new general route that includes the elaboration of commercial fluorinated phenylacetic acids, showcasing the chemical versatility and potential of naphthalene derivatives for creating compounds with specific properties (Tagat et al., 2002).

Functionalization for Sensing Applications

Naphthalene diimide derivatives have been modified to create molecular gels that form fluorescent films for vapor detection, demonstrating the compound's potential in developing high-performance fluorescent sensing films. This approach highlights the adaptability of naphthalene-based compounds in creating materials for environmental monitoring and safety applications (Fan et al., 2016).

PET Imaging Applications

Carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET imaging agents for human CCR8, a chemokine receptor involved in inflammatory and immune responses. This research underscores the utility of naphthalene derivatives in medical diagnostics and their contribution to understanding biological processes at the molecular level (Wang et al., 2008).

Development of Polyamides with Enhanced Properties

Polyamides derived from naphthalene and aromatic dicarboxylic acids exhibit good solubility, thermal stability, and mechanical properties. These materials are promising for applications requiring durable and thermally stable polymers, such as in the aerospace, automotive, and electronics industries (Gutch et al., 2003).

Advanced Materials and Chemical Sensing

The modification of naphthalene derivatives to develop materials for chemical sensing, specifically for detecting sulfur mustard simulant gases, demonstrates the potential of these compounds in security and environmental monitoring. The ability to detect hazardous substances at low concentrations and at room temperature is crucial for public safety and environmental protection (Zheng et al., 2022).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrFN5O2S/c29-19-12-14-20(15-13-19)35-25(16-31-27(37)22-9-5-7-18-6-1-2-8-21(18)22)33-34-28(35)38-17-26(36)32-24-11-4-3-10-23(24)30/h1-15H,16-17H2,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBRLQZJXKCJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

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